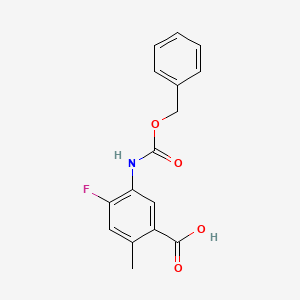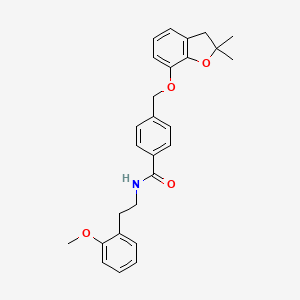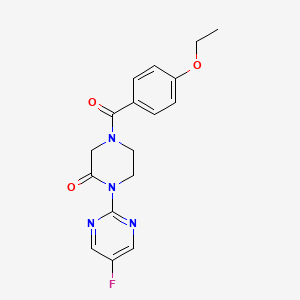
4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid (also known as FMBA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMBA is a non-steroidal anti-inflammatory drug that has been shown to exhibit analgesic and anti-inflammatory properties.
科学的研究の応用
FMBA has been extensively studied for its potential applications in various fields. In the field of medicine, FMBA has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, FMBA has been shown to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
In the field of materials science, FMBA has been used as a building block for the synthesis of various polymers and materials. For example, FMBA has been used to synthesize a novel class of poly(ester amide)s that exhibit excellent mechanical properties and biocompatibility.
作用機序
The mechanism of action of FMBA is not fully understood. However, it is believed that FMBA exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the activity of COX-2, FMBA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
FMBA has been shown to exhibit analgesic and anti-inflammatory effects in various animal models. Additionally, FMBA has been shown to exhibit antitumor activity in vitro and in vivo. However, the exact biochemical and physiological effects of FMBA are still being studied.
実験室実験の利点と制限
FMBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Additionally, FMBA has been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, FMBA also has some limitations. For example, the mechanism of action of FMBA is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, FMBA has not been studied extensively in humans, which limits its potential applications in the clinic.
将来の方向性
There are several future directions for the study of FMBA. One potential direction is to further elucidate the mechanism of action of FMBA. This could involve the use of biochemical and biophysical techniques to study the interaction of FMBA with COX-2 and other proteins involved in the inflammatory response. Another potential direction is to study the potential applications of FMBA in the treatment of cancer. This could involve the use of in vitro and in vivo models to study the antitumor activity of FMBA and its potential mechanisms of action. Finally, FMBA could be used as a building block for the synthesis of novel materials with unique properties. This could involve the synthesis of polymers and materials with improved mechanical properties, biocompatibility, and other desirable properties.
合成法
The synthesis of FMBA involves the reaction of 4-fluoro-2-methyl-5-nitrobenzoic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with tin(II) chloride to obtain FMBA. This method has been shown to yield FMBA with a purity of over 99%.
特性
IUPAC Name |
4-fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-10-7-13(17)14(8-12(10)15(19)20)18-16(21)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPXZKDLNIKYLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)NC(=O)OCC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361756.png)
![3-(3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2361761.png)
![3-[1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2361763.png)
![N1-(4-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2361764.png)
![7-(3,5-Dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2361765.png)


![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)

![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)
